2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride
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Overview
Description
This compound is a derivative of piperidine, which is a widely used building block in the synthesis of organic compounds . It has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a trifluoroacetamide group, which can enhance the lipophilicity and metabolic stability of the molecule .Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 300.75 . The InChI code for this compound is 1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-1-2-10(8-17)9-3-5-16-6-4-9;/h9-10,16H,1-8H2;1H .Scientific Research Applications
Catalyst for Glycosylation Reactions
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent metal-free thiophile that can activate thioglycosides for glycosylation reactions. This method allows for the rapid conversion of thioglycosides to glycosides with good yield and selectivity under low temperatures, highlighting its utility in the synthesis of diverse glycosidic linkages (Crich & Smith, 2001).
Cyclisation Catalyst
Trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines in preference to piperidines. This showcases its role in the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Influence on Solvent Properties
Research on polyfluorinated alcohols derived from 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates that the Brønsted acidity and hydrogen-bond donor ability of these alcohols are significantly influenced by fluorine atoms and structural factors. These properties are crucial in understanding the role of fluorinated alcohols as solvents in promoting chemical reactions (Vuluga et al., 2011).
Superacid-Catalyzed Piperidine Synthesis
The study of electrophilic chemistry in superacids like CF3SO3H (triflic acid) reveals its capability to facilitate the synthesis of aryl-substituted piperidines through reactions involving dicationic electrophiles. This method underscores the versatility of superacids in generating complex nitrogen-containing heterocycles (Klumpp et al., 2001).
Trifluoromethoxylation of Alkenes
A novel catalytic process for the trifluoromethoxylation of unactivated alkenes has been developed, employing palladium catalysts, AgOCF3 as the trifluoromethoxide source, and Selectfluor-BF4 as an oxidant. This method efficiently generates 3-OCF3 substituted piperidines, illustrating the potential of this catalytic system in fluorine chemistry (Chen, Chen, & Liu, 2015).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-1-2-10(8-17)9-3-5-16-6-4-9;/h9-10,16H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMLDYEHCFYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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